molecular formula C13H9N3O3S B2626285 Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate CAS No. 881244-60-6

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate

Cat. No.: B2626285
CAS No.: 881244-60-6
M. Wt: 287.29
InChI Key: OUZHOTZGQDEXMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with benzyl bromides . The reaction conditions often include the use of solvents such as ethanol and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The sulfur atom in the pyrimidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body . This interaction can inhibit the activity of certain enzymes or block receptor sites, leading to its therapeutic effects.

Comparison with Similar Compounds

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate is unique due to its specific structure and the presence of both cyano and thioxo groups. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

methyl 4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-19-12(18)8-4-2-7(3-5-8)10-9(6-14)11(17)16-13(20)15-10/h2-5H,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZHOTZGQDEXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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